
6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H21Cl2N3O3 and its molecular weight is 506.38. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ultrasonic Synthesis and Biological Properties : New quinolinyl chalcones, containing a pyrazole group similar to the compound of interest, have been synthesized using ultrasonic methods. These compounds show promising anti-microbial properties, indicating a potential for pharmaceutical applications (Prasath et al., 2015).
Synthesis and Antimicrobial Activity : Novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been prepared. Their antimicrobial activity was confirmed, suggesting their usefulness as antimicrobial agents (Ansari & Khan, 2017).
Biological Applications
Antimicrobial and Antifungal Properties : Certain compounds synthesized from similar quinoline derivatives have demonstrated potent antimicrobial and antifungal activities, which could be beneficial in the development of new antimicrobial drugs (Patel & Patel, 2010).
Anti-inflammatory and Analgesic Potential : Some quinazolinone derivatives, related to the compound , have been screened for anti-inflammatory and analgesic activities, showing potential for use in pain management and inflammation treatment (Farag et al., 2012).
Cancer Cell Growth Inhibition : Certain indenopyrazoles, structurally related to the specified compound, have shown promising antiproliferative activity toward human cancer cells, suggesting potential applications in cancer therapy (Minegishi et al., 2015).
Chemical Properties and Applications
Antioxidant Properties in Lubricating Grease : Synthesized quinolinone derivatives, related to the target compound, have been evaluated as antioxidants in lubricating greases. This indicates potential industrial applications in enhancing the longevity and efficiency of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Spectroscopic Analysis : Detailed spectroscopic analysis of similar compounds provides insights into their molecular structure and potential chemical interactions, which is crucial for developing applications in various fields, such as material science and pharmaceuticals (Şahin et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-chloro-N-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide, and the second intermediate is 6-chloro-4-phenylquinolin-2(1H)-one. These intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-methoxyaniline", "acetic anhydride", "phosphorus pentoxide", "thionyl chloride", "ethyl acetate", "sodium hydroxide", "4-chlorobenzaldehyde", "ethyl acetoacetate", "cyclohexanone", "sodium ethoxide", "benzene", "acetic acid", "sodium acetate", "6-chloro-4-phenylquinolin-2(1H)-one" ], "Reaction": [ "Step 1: Synthesis of 2-chloro-N-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide", "a. React 2-methoxyaniline with acetic anhydride and phosphorus pentoxide to form N-(2-methoxyphenyl)acetamide", "b. React N-(2-methoxyphenyl)acetamide with thionyl chloride to form 2-chloro-N-(2-methoxyphenyl)acetamide", "c. React 2-chloro-N-(2-methoxyphenyl)acetamide with ethyl acetate and sodium hydroxide to form 2-chloro-N-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide", "Step 2: Synthesis of 6-chloro-4-phenylquinolin-2(1H)-one", "a. React 4-chlorobenzaldehyde with ethyl acetoacetate and cyclohexanone in the presence of sodium ethoxide to form 6-chloro-4-phenylquinolin-2(1H)-one", "Step 3: Coupling of intermediates", "a. React 2-chloro-N-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-carboxamide with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of benzene, acetic acid, and sodium acetate to form '6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one'" ] } | |
CAS-Nummer |
394225-87-7 |
Produktname |
6-chloro-3-(1-(2-chloroacetyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one |
Molekularformel |
C27H21Cl2N3O3 |
Molekulargewicht |
506.38 |
IUPAC-Name |
6-chloro-3-[2-(2-chloroacetyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H21Cl2N3O3/c1-35-23-10-6-5-9-18(23)22-14-21(31-32(22)24(33)15-28)26-25(16-7-3-2-4-8-16)19-13-17(29)11-12-20(19)30-27(26)34/h2-13,22H,14-15H2,1H3,(H,30,34) |
InChI-Schlüssel |
KNGCGLOXRYGCKE-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)CCl)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



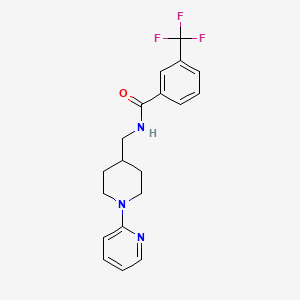
![1-[1-(5-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2843573.png)


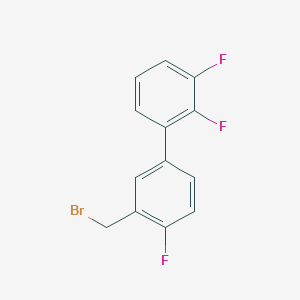
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2843578.png)
![7-(4-fluorophenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2843579.png)

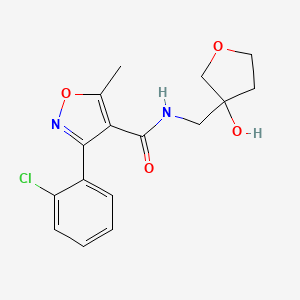

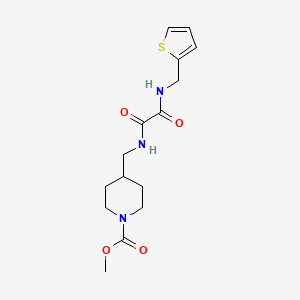
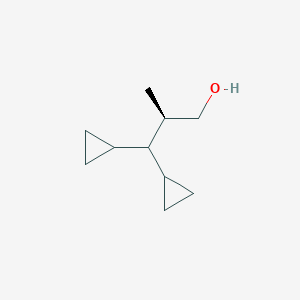
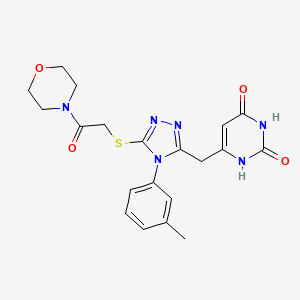
![3-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3-azatricyclo[4.2.1.02,5]nonan-4-one](/img/structure/B2843590.png)